2-Amino-2-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-Amino-2-(3-chloro-4-fluorophenyl)acetamide is an organic compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with chlorine and fluorine atoms, and an acetamide group attached to an amino group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-Amino-2-(3-chloro-4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetamide
- 2-Amino-2-(3-fluorophenyl)acetamide
- 2-Amino-2-(3-chloro-4-methylphenyl)acetamide
Comparison
Compared to these similar compounds, 2-Amino-2-(3-chloro-4-fluorophenyl)acetamide exhibits unique properties due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8ClFN2O |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |
InChI Key |
QIUNOZCJKNFZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)N)N)Cl)F |
Origin of Product |
United States |
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